4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-3-12-4-6-15(5-1)11-10-9(2-7-16-10)13-8-14-11/h2,7-8,12H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIPAMUERRLAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=NC3=C2SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thieno[3,2-d]pyrimidine core or the diazepane substituent.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the thieno[3,2-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit notable anticonvulsant properties. For instance, compounds were tested for their ability to prevent seizures induced by pentylenetetrazole (PTZ) in animal models. The effective doses (ED50) ranged from 24 mg/kg to 44 mg/kg, indicating that some derivatives are more potent than ethosuximide but less potent than diazepam .
Table 1: Anticonvulsant Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | ED50 (mg/kg) | Comparison Drug | Potency |
|---|---|---|---|
| Compound 3a | 24 | Ethosuximide | More potent |
| Compound 3b | 44 | Diazepam | Less potent |
Anxiolytic Effects
In behavioral assays such as the elevated plus maze and forced swimming tests, certain derivatives showed significant anxiolytic effects. These compounds increased horizontal movements in the open field test while reducing vertical movements, suggesting a sedative effect alongside anxiolytic activity .
Inhibition of Protein Kinases
Thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of protein kinases, which are crucial in signal transduction pathways involved in cell growth and differentiation. Abnormalities in these pathways can lead to various diseases, including cancer. The compounds demonstrated excellent inhibitory activity on specific kinases implicated in tumor growth .
Table 2: Inhibitory Activity on Protein Kinases
| Compound | Target Kinase | Activity Level |
|---|---|---|
| Compound A | EGFR | High |
| Compound B | AKT | Moderate |
Cancer Treatment Formulations
Recent patents have disclosed formulations containing thieno[3,2-d]pyrimidine derivatives for treating various cancers, including prostate and breast cancer. These formulations are designed to be administrated in doses ranging from 0.1 to 100 mg/kg body weight, emphasizing their therapeutic potential against malignancies resistant to conventional therapies .
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact with biological targets such as GABA receptors and serotonin transporters (SERT). These interactions are vital for understanding the neuropharmacological effects of the compounds and their potential antidepressant activities .
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Target Binding and Activity
Pyrrolidinyl-Acetylenic Thieno[3,2-d]pyrimidines
A series of 4,6-disubstituted thieno[3,2-d]pyrimidines with pyrrolidinyl-acetylenic groups (e.g., compounds 152–157) demonstrated potent dual inhibition of EGFR and ErbB2 kinases. For example:
- Compound 152 : EGFR IC50 = 14 nM
- Compound 154 : EGFR IC50 = 20 nM
These analogs exhibit covalent binding to EGFR, enhancing their inhibitory activity. Modifications such as carbamate substitution further improved oral bioavailability .
Comparison with Diazepane Derivative :
The 1,4-diazepane group in the target compound introduces a larger, more flexible ring compared to pyrrolidine (5-membered). This could improve binding to kinase targets by accommodating deeper hydrophobic pockets, though direct IC50 data for the diazepane analog remains to be validated.
Morpholino and Piperazinyl Derivatives
Patent-derived compounds like 2-chloro-4-morpholino-6-((Boc-piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine () highlight substitutions with morpholine (6-membered oxygen-containing ring) and piperazine (6-membered nitrogen ring). These groups influence solubility and metabolic stability:
Pharmacokinetic and Bioavailability Considerations
- Pyrrolidinyl-Acetylenic Analogs : Carbamate modifications (e.g., compound 155 ) increased oral bioavailability, suggesting that substituent engineering is critical for optimizing ADME properties .
- Diazepane Derivative : The seven-membered ring may confer metabolic stability due to reduced ring strain compared to smaller heterocycles, though in vivo studies are needed.
Data Tables
Table 1: Key Structural and Activity Comparisons
Biological Activity
4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound characterized by a thieno[3,2-d]pyrimidine core and a 1,4-diazepane substituent. This unique structure provides the compound with potential biological activities, making it a candidate for various therapeutic applications. The compound's molecular formula is CHNS, which indicates the presence of sulfur and nitrogen—elements critical for its reactivity and interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions of 3-amino-thiophene derivatives. Common methods include:
- Heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones.
- Microwave-assisted synthesis , which enhances yield and reduces reaction time .
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Activity
In vitro studies have shown that compounds with similar structures often demonstrate significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|
| A549 (Lung) | 58.44 | Cisplatin | 47.17 |
| MCF7 (Breast) | 99.87 | 5-Fluorouracil | 381.16 |
| HT29 (Colon) | 58.44 |
These results suggest that this compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its potential antimicrobial properties. Similar thienopyrimidine derivatives are known to exhibit activity against various bacterial strains and fungi. The specific mechanisms often involve the inhibition of essential enzymes or disruption of cellular processes in pathogens .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Potential mechanisms include:
- Inhibition of enzyme activity : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation or microbial survival.
- Modulation of signaling pathways : The compound may affect pathways related to apoptosis or cell cycle regulation .
Case Studies
Recent studies have highlighted the potential of thienopyrimidine derivatives in treating various cancers:
- Study on Colorectal Cancer : A derivative similar to this compound was tested against HT29 cells and showed significant cytotoxicity with an IC50 value lower than that of established chemotherapeutics like fluorouracil .
- Antimicrobial Efficacy : Research demonstrated that thienopyrimidine derivatives exhibited broad-spectrum antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .
Q & A
Q. What are the common synthetic routes for 4-(1,4-diazepan-1-yl)thieno[3,2-d]pyrimidine derivatives, and how do reaction conditions affect yields?
The synthesis typically involves cyclization and functionalization steps. For example, thieno[3,2-d]pyrimidine scaffolds can be formed via the Niementowski reaction, where 2-amino-3-thiophenecarboxamide derivatives are heated with formamide or urea under controlled conditions . Reductive amination is also employed to introduce the diazepane moiety: reacting thieno[3,2-d]pyrimidine aldehydes (e.g., compound 2 in ) with 1,4-diazepane in dry methanol under argon, using sodium cyanoborohydride at pH 6, yields derivatives with moderate-to-high yields (45–86%) . Critical factors include solvent choice (e.g., glacial acetic acid for cyclization), temperature (reflux vs. ambient), and stoichiometric control of reagents to avoid side reactions.
Q. How is structural characterization performed for thieno[3,2-d]pyrimidine derivatives?
Characterization relies on spectral
- IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for pyrimidinones) .
- ¹H/¹³C NMR confirms regiochemistry. For example, thieno[3,2-d]pyrimidine protons resonate as distinct singlets (δ 8.2–8.5 ppm for H-2) .
- Mass spectrometry (e.g., ESI-MS) verifies molecular weight, with fragmentation patterns aiding structural validation.
- X-ray crystallography resolves absolute configurations, particularly for chiral centers introduced during synthesis .
Q. What in vitro assays are used to evaluate the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives?
Standard protocols include:
- Broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Docking studies (AutoDock Vina, Schrödinger) to predict binding to targets like dihydrofolate reductase (DHFR), with validation via enzyme inhibition assays (IC₅₀ measurements) .
Advanced Research Questions
Q. How can molecular docking guide the optimization of this compound derivatives for DHFR inhibition?
Docking studies reveal key interactions:
- The diazepane moiety forms hydrogen bonds with conserved residues (e.g., Asp27 in E. coli DHFR) .
- Thieno[3,2-d]pyrimidine’s planar structure π-stacks with Phe31, enhancing binding affinity.
- Substituents at the 2-position (e.g., aryl groups) occupy hydrophobic pockets, improving selectivity. Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Discrepancies may indicate conformational flexibility or solvent effects not captured in silico .
Q. What strategies resolve contradictions between in vitro activity and pharmacokinetic profiles of thieno[3,2-d]pyrimidine derivatives?
Common issues include poor solubility or rapid metabolism. Solutions:
- Prodrug design : Introduce ester groups (e.g., acetyl) at polar positions to enhance membrane permeability, with hydrolysis in vivo restoring activity .
- Metabolic blocking : Fluorination of vulnerable sites (e.g., C-5) reduces oxidative degradation by CYP450 enzymes .
- Formulation : Use cyclodextrin complexes or liposomal encapsulation to improve bioavailability .
Q. How are SAR (Structure-Activity Relationship) studies designed for thieno[3,2-d]pyrimidine-based anticancer agents?
Key steps include:
- Scaffold diversification : Synthesize analogs with variations at C-2 (alkyl/aryl), C-4 (diazepane/piperazine), and C-6 (halogens, methyl) .
- In vitro screening : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) and normal cells (e.g., HEK293) to determine selectivity indices .
- Mechanistic studies : Assess apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and target modulation (e.g., EGFR phosphorylation via Western blot) .
Methodological Challenges
Q. Why do certain synthetic routes for thieno[3,2-d]pyrimidines yield unexpected byproducts like thieno[3,4-b]pyridines?
Side reactions arise from competing cyclization pathways. For example, heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid favors thieno[3,2-d]pyrimidine-4-ones, while using 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene leads to β-keto amide intermediates that cyclize to thieno[3,4-b]pyridines . Mitigation involves optimizing solvent polarity and temperature to favor the desired transition state.
Q. How are conflicting cytotoxicity data interpreted when testing thieno[3,2-d]pyrimidine derivatives across different cancer cell lines?
Discrepancies may reflect variations in:
- Target expression : Overexpression of DHFR or EGFR in certain lines enhances compound efficacy .
- Efflux pumps : ABC transporters (e.g., P-gp) reduce intracellular accumulation in resistant lines (e.g., NCI/ADR-RES) .
- Metabolic activity : Fast-growing cells (e.g., HeLa) may metabolize prodrugs more rapidly. Resolution : Use isogenic cell pairs (wild-type vs. target-knockout) and combinatorial assays with inhibitors (e.g., verapamil for P-gp) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
